molecular formula C11H13FO3 B7844802 2-[2-(2-Fluoro-phenoxy)ethyl]-1,3-dioxolane

2-[2-(2-Fluoro-phenoxy)ethyl]-1,3-dioxolane

Cat. No.: B7844802
M. Wt: 212.22 g/mol
InChI Key: QCWCRTMQETZKFA-UHFFFAOYSA-N
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Description

Contextualization within Cyclic Acetal (B89532) Chemistry and Fluoroaryl Ether Systems

2-[2-(2-Fluoro-phenoxy)ethyl]-1,3-dioxolane exists at the intersection of two important classes of organic compounds: cyclic acetals and fluoroaryl ethers. The 1,3-dioxolane (B20135) moiety is a five-membered cyclic acetal, typically formed from a carbonyl compound and ethylene (B1197577) glycol. chemicalbook.comwikipedia.org Cyclic acetals are a cornerstone of synthetic organic chemistry, primarily serving as protecting groups for aldehydes and ketones. youtube.comlibretexts.org

The other key feature is the 2-fluoro-phenoxy group, which places the molecule within the category of fluoroaryl ethers. Aryl ethers are compounds containing an oxygen atom connected to an aromatic ring, and the presence of a fluorine substituent on this ring has profound implications for the molecule's properties. The strategic incorporation of fluorine into organic molecules is a major focus of modern medicinal chemistry and materials science due to its unique electronic effects. tandfonline.comnih.gov The combination of a stable, protecting-group-like dioxolane ring with an electronically modified fluoroaromatic system makes this compound a potentially versatile building block in multi-step syntheses.

Significance of the 1,3-Dioxolane Ring System in Organic Synthesis

The 1,3-dioxolane ring is a five-membered heterocyclic acetal that serves a critical role in organic synthesis, most notably as a protecting group for carbonyl functionalities (aldehydes and ketones). chemicalbook.comwikipedia.org Its popularity stems from its ease of formation and removal, as well as its stability under a wide range of reaction conditions where the free carbonyl group would be reactive.

Dioxolanes are typically synthesized by the acid-catalyzed reaction of an aldehyde or ketone with ethylene glycol. organic-chemistry.org The reaction is an equilibrium process, and to drive it to completion, water is usually removed, often using a Dean-Stark apparatus. organic-chemistry.org The formation of five-membered cyclic acetals like dioxolanes is often kinetically and thermodynamically favored over their acyclic counterparts. libretexts.orgorganicchemistrytutor.com

Once in place, the 1,3-dioxolane group is robust and inert to many reagents, including bases, organometallic reagents (like Grignard reagents), reducing agents (like lithium aluminum hydride), and oxidizing agents. thieme-connect.de This stability allows chemists to perform reactions on other parts of a complex molecule without affecting the carbonyl group. The original carbonyl group can be readily regenerated by hydrolysis under acidic aqueous conditions. organicchemistrytutor.com

Beyond its role as a protecting group, the 1,3-dioxolane scaffold is present in numerous biologically active molecules and natural products, exhibiting activities such as antifungal, antibacterial, antiviral, and antineoplastic properties. chemicalbook.comresearchgate.netnih.gov This has led to significant research into the synthesis of novel dioxolane derivatives as potential therapeutic agents. nih.govnih.gov

Table 1: Typical Conditions for 1,3-Dioxolane Formation and Cleavage

Transformation Reagents Catalyst Conditions
Formation (Protection) Aldehyde/Ketone, Ethylene Glycol p-Toluenesulfonic acid (p-TsOH), Lewis acids (e.g., SnCl₄) Reflux in a solvent like toluene (B28343) with water removal

| Cleavage (Deprotection) | Water | Dilute aqueous acid (e.g., HCl, H₂SO₄), Cerium(III) triflate | Room temperature or gentle heating |

Strategic Importance of Fluorine Substitution in Chemical Design

The substitution of hydrogen with fluorine is a widely used strategy in medicinal chemistry and materials science to modulate molecular properties and enhance performance. tandfonline.combohrium.com Even a single fluorine atom can have a profound impact on a molecule's biological activity and physicochemical characteristics. tandfonline.com

Key effects of fluorine substitution include:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Placing a fluorine atom at a metabolically vulnerable position on a drug candidate, particularly on an aromatic ring, can block oxidation by cytochrome P450 enzymes, thereby increasing the molecule's metabolic stability and half-life. mdpi.com

Modulation of Basicity (pKa): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect. This can significantly lower the pKa of nearby basic functional groups, such as amines, which in turn affects a molecule's ionization state at physiological pH, influencing properties like solubility, membrane permeability, and receptor binding affinity. bohrium.com

Binding Affinity: Fluorine can enhance a drug's binding affinity to its target protein through various interactions. These can be non-specific, such as increasing lipophilicity to favor hydrophobic interactions, or highly specific, involving electrostatic interactions, hydrogen bonds, or dipole-dipole interactions with the protein's active site. nih.govbenthamscience.com

Conformational Control: The fluorine atom, though small, can influence the preferred conformation of a molecule. This conformational preference can be crucial for aligning the molecule optimally within a receptor's binding pocket, thus improving its efficacy. bohrium.com

The presence of the 2-fluoro substituent on the phenoxy ring of this compound suggests that this compound could be a precursor for molecules designed to leverage these fluorine-driven benefits.

Table 2: Impact of Fluorine Substitution on Molecular Properties

Property Effect of Fluorine Rationale
Metabolic Stability Often increased Blocks sites of enzymatic oxidation (e.g., by CYP450 enzymes)
Lipophilicity (LogP) Generally increased Fluorine is more lipophilic than hydrogen
Acidity/Basicity (pKa) Can increase acidity or decrease basicity of nearby groups Strong electron-withdrawing inductive effect
Binding Interactions Can enhance affinity Participates in hydrogen bonds, dipole interactions, and electrostatic interactions

| Molecular Conformation | Can induce specific conformations | Gauche effects and other stereoelectronic interactions |

Overview of Research Trajectories for Related Dioxolane and Fluoro-phenoxy Compounds

While this compound itself is not the subject of extensive study, research on related structures provides a clear picture of its potential applications. The scientific interest lies in combining these well-understood molecular fragments to create novel compounds with specific functions.

Research on dioxolane derivatives is a rich and active field. Studies have focused on synthesizing new 1,3-dioxolanes and evaluating them for a range of biological activities. For example, certain substituted dioxolanes have been investigated as modulators of multidrug resistance (MDR) in cancer cells, a significant obstacle in chemotherapy. nih.gov Other research has demonstrated that novel 1,3-dioxolane derivatives can possess significant antibacterial and antifungal properties. nih.govresearchgate.net

Similarly, molecules containing the fluoro-phenoxy motif are ubiquitous in drug discovery. The 4-fluoro-3-phenoxy group, for instance, has been incorporated into compounds designed as selective dopamine (B1211576) receptor antagonists. nih.gov The synthesis of various fluoro-phenoxy compounds is often a key step in developing new pharmaceuticals, agrochemicals, and functional materials. nih.govchemrxiv.org

The logical research trajectory for a compound like this compound would involve its use as an intermediate. The dioxolane could serve as a masked aldehyde, which, after modification of other parts of the molecule, could be deprotected to reveal a reactive aldehyde for further elaboration into a more complex target molecule, such as a potential therapeutic agent that benefits from the presence of the fluoro-phenoxy group.

Table 3: Examples of Research on Related Dioxolane and Fluoro-phenoxy Compounds

Compound Class Research Focus Potential Application
2,2-Diphenyl-1,3-dioxolane derivatives Modulators of P-glycoprotein to overcome multidrug resistance (MDR) Cancer chemotherapy adjuvants
2-(2-Hydroxyphenyl)-1,3-dioxolane derivatives Antibacterial and antifungal activity Novel antimicrobial agents
4,4-Difluoropiperidine ether-based compounds Dopamine D4 receptor antagonists CNS drug discovery

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(2-fluorophenoxy)ethyl]-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO3/c12-9-3-1-2-4-10(9)13-6-5-11-14-7-8-15-11/h1-4,11H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWCRTMQETZKFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CCOC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Design for 2 2 2 Fluoro Phenoxy Ethyl 1,3 Dioxolane

Foundational Acetalization and Ketalization Approaches

The formation of the 1,3-dioxolane (B20135) ring is a critical step, typically achieved through acetalization or ketalization reactions. These reactions involve the protection of a carbonyl group, in this case, a latent aldehyde, by reacting it with a 1,2-diol.

Condensation Reactions with Ethylene (B1197577) Glycol Derivatives

The synthesis of the 1,3-dioxolane portion of the target molecule often starts from precursors that can be readily converted to a protected aldehyde. A common strategy involves the reaction of a suitable starting material with ethylene glycol. For instance, 2-(2-bromoethyl)-1,3-dioxolane (B43116), a key intermediate, can be synthesized from acrolein and ethylene glycol in the presence of hydrogen bromide. chemicalbook.com Another approach involves the reaction of methyl vinyl ketone with a saturated solution of HBr in ethylene glycol. prepchem.com

These reactions are classic examples of acetal (B89532) formation, where the diol protects the carbonyl group, rendering it stable to various reaction conditions that might be employed in subsequent synthetic steps. wikipedia.org The choice of starting material and reaction conditions can be tailored to optimize the yield and purity of the desired dioxolane derivative.

Optimization of Catalyst Systems for Dioxolane Formation

The efficiency of dioxolane formation is highly dependent on the catalyst system employed. Both Brønsted and Lewis acids are commonly used to catalyze the condensation reaction between a carbonyl compound and ethylene glycol. organic-chemistry.org Traditional catalysts include p-toluenesulfonic acid and mineral acids like HCl and H2SO4. chemicalbook.com

Modern approaches have focused on the development of more efficient and selective catalysts. For example, zirconium tetrachloride (ZrCl4) has been shown to be a highly effective and chemoselective catalyst for acetalization under mild conditions. organic-chemistry.org Other catalyst systems, such as those involving ruthenium complexes, have also been explored, particularly in the context of stereoselective syntheses. nih.govd-nb.info The use of solid acid catalysts is also gaining traction as they simplify product purification and catalyst recovery. researchgate.net The choice of catalyst can significantly impact reaction times, yields, and the compatibility with other functional groups present in the molecule.

CatalystReaction ConditionsKey AdvantagesReference
p-Toluenesulfonic acidRefluxing toluene (B28343) with Dean-Stark trapStandard, effective water removal organic-chemistry.org
Zirconium tetrachloride (ZrCl4)Mild reaction conditionsHigh efficiency and chemoselectivity organic-chemistry.org
Ruthenium complexesVaries depending on the complexEnables stereoselective transformations nih.govd-nb.info
Solid acid catalysts (e.g., zeolites, resins)Heterogeneous catalysisEasy separation and catalyst recycling researchgate.net

Strategies for Constructing the 2-(2-Fluoro-phenoxy)ethyl Moiety

Etherification Reactions for Phenoxy Linkage Formation

The Williamson ether synthesis is a classic and widely used method for forming the phenoxy linkage. masterorganicchemistry.comwikipedia.orgyoutube.comlibretexts.orgbyjus.com This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In the context of synthesizing 2-[2-(2-Fluoro-phenoxy)ethyl]-1,3-dioxolane, this would involve the reaction of the sodium salt of 2-fluorophenol (B130384) (2-fluorophenoxide) with a suitable electrophile such as 2-(2-bromoethyl)-1,3-dioxolane. biosynth.comsigmaaldrich.compragmetis.comsynthonix.com

The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, to facilitate the SN2 reaction mechanism. byjus.com The success of the Williamson ether synthesis is dependent on the nature of the alkyl halide, with primary halides being the most effective to avoid competing elimination reactions. wikipedia.org

Reactant 1 (Nucleophile)Reactant 2 (Electrophile)Reaction TypeKey ConsiderationsReference
Sodium 2-fluorophenoxide2-(2-Bromoethyl)-1,3-dioxolaneWilliamson Ether Synthesis (SN2)Primary halide on electrophile is preferred to minimize elimination. wikipedia.org

Introduction of Fluorine via Selective Fluorination Methods

The introduction of the fluorine atom onto the aromatic ring is a key transformation. While starting with 2-fluorophenol is a direct approach, other methods for selective fluorination of aromatic compounds are available. Electrophilic fluorination is a powerful tool for this purpose, employing reagents that deliver an electrophilic fluorine species ("F+"). wikipedia.org

A variety of electrophilic fluorinating agents have been developed, including N-fluoro-o-benzenedisulfonimide (NFOBS), N-fluorobenzenesulfonimide (NFSI), and Selectfluor. wikipedia.orgrsc.org These reagents can be used to directly fluorinate electron-rich aromatic compounds. wikipedia.org The choice of fluorinating agent and reaction conditions can influence the regioselectivity of the fluorination. rsc.org Other methods, such as the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, can also be employed for the synthesis of fluoroaromatic compounds. rsc.orgchimia.ch

Chain Elongation and Functionalization of the Ethyl Linker

The two-carbon ethyl linker between the phenoxy group and the dioxolane ring can be constructed through various synthetic strategies. A common approach is to start with a pre-functionalized building block like 2-(2-bromoethyl)-1,3-dioxolane. biosynth.comsigmaaldrich.compragmetis.comsynthonix.com This intermediate already contains the protected aldehyde and a reactive handle (the bromine atom) for subsequent coupling reactions.

The synthesis of 2-(2-bromoethyl)-1,3-dioxolane itself can be achieved through different routes. One method involves the reaction of acrolein with ethylene glycol in the presence of HBr/1,4-dioxane. chemicalbook.com An alternative synthesis starts from methyl vinyl ketone and ethylene glycol in a cold HBr saturated solution. prepchem.com These methods provide a reliable source of the key intermediate required for the subsequent etherification step.

Convergent and Divergent Synthetic Pathways

A convergent, or modular, approach to this compound involves the synthesis of key structural fragments, which are then coupled in the final stages of the manufacturing process. This strategy is often favored for its efficiency and for allowing for the independent optimization of the synthesis of each subunit.

A plausible convergent synthesis would involve two primary modules:

Module A: 2-(2-Fluorophenoxy)ethanol. This intermediate can be synthesized via a Williamson ether synthesis, reacting 2-fluorophenol with a suitable 2-carbon electrophile, such as 2-bromoethanol (B42945) or ethylene oxide, under basic conditions.

Module B: A protected aldehyde equivalent. The 1,3-dioxolane ring can be considered a protecting group for an aldehyde. Therefore, a key step is the acetalization reaction.

The final coupling of these modules would involve the formation of the ether linkage followed by the creation of the dioxolane ring, or vice versa. A highly efficient convergent route would involve the initial synthesis of 2-(2-fluorophenoxy)acetaldehyde, which is then subjected to an acetalization reaction with ethylene glycol.

Table 1: Illustrative Convergent Synthesis Parameters

Step Reactants Reagents/Catalysts Solvent Temperature (°C) Yield (%)
1. Etherification 2-Fluorophenol, 2-Bromoethanol Sodium Hydride (NaH) Tetrahydrofuran (THF) 60-70 85-95
2. Oxidation 2-(2-Fluorophenoxy)ethanol Pyridinium chlorochromate (PCC) Dichloromethane (DCM) Room Temperature 70-85

A divergent synthetic strategy begins with a common precursor that is sequentially functionalized to build the target molecule. This approach can be advantageous for creating a library of related compounds from a single starting material.

A potential divergent pathway for this compound could commence with a simple, readily available molecule such as 2-(2-bromoethyl)-1,3-dioxolane. This precursor already contains the dioxolane moiety and an ethyl chain primed for functionalization. The key subsequent step would be the introduction of the 2-fluorophenoxy group via a nucleophilic substitution reaction with 2-fluorophenol.

This method allows for the late-stage introduction of various substituted phenols, enabling the synthesis of a diverse range of analogs from a common intermediate. The efficiency of this approach is highly dependent on the reactivity of the precursor and the conditions of the coupling reaction.

Table 2: Illustrative Divergent Synthesis Parameters

Step Reactant Reagent Catalyst Solvent Temperature (°C) Yield (%)
1. Acetalization 3-Bromopropionaldehyde Ethylene Glycol Amberlyst-15 Dichloromethane Room Temperature 90-97

Green Chemistry Principles in Synthesis Development

The application of green chemistry principles is becoming increasingly crucial in the synthesis of chemical compounds to minimize environmental impact. google.com For the synthesis of this compound, these principles can be applied to various aspects of the process, from the choice of solvents to the source of raw materials.

A key area of focus in green chemistry is the reduction or elimination of hazardous organic solvents. google.com The acetalization step to form the 1,3-dioxolane ring is particularly amenable to solvent-free conditions. The reaction between an aldehyde and a diol can often be carried out neat, sometimes with the aid of microwave irradiation to accelerate the reaction, using a solid acid catalyst that can be easily recovered and reused. mdpi.com Such solvent-free methods not only reduce waste but can also lead to higher yields and shorter reaction times. mdpi.com

When solvents are necessary, the use of environmentally benign options is preferred. For instance, in the etherification step, traditional solvents like dimethylformamide (DMF) could potentially be replaced with greener alternatives such as anisole (B1667542) or dimethyl carbonate.

Table 3: Comparison of Conventional vs. Green Acetalization

Parameter Conventional Method Solvent-Free Method
Solvent Toluene None
Catalyst p-Toluenesulfonic acid (dissolved) Solid acid (e.g., Amberlyst-15, reusable)
Energy Input Conventional heating with Dean-Stark trap Microwave irradiation
Work-up Aqueous extraction, solvent removal Simple filtration of catalyst

| Environmental Impact | Higher solvent waste, energy intensive | Minimal waste, potentially lower energy |

Another cornerstone of green chemistry is the use of renewable feedstocks in place of petrochemical-derived starting materials. nih.gov For the synthesis of this compound, key precursors can potentially be sourced from biomass.

Ethylene Glycol: A primary component for forming the dioxolane ring, ethylene glycol can be produced from bio-based feedstocks such as sugarcane or corn. researchgate.net The use of bio-ethylene glycol significantly improves the renewable carbon content of the final molecule.

2-Fluorophenol: While the direct synthesis of 2-fluorophenol from renewable resources is still an area of active research, the precursor, phenol (B47542), can be derived from lignin (B12514952), a major component of biomass. researchgate.net Advances in catalytic routes for the valorization of lignin could provide a sustainable pathway to substituted phenols in the future.

The integration of renewable feedstocks represents a long-term goal for the sustainable production of this and other related chemical compounds.

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For a molecule with the complexity of 2-[2-(2-Fluoro-phenoxy)ethyl]-1,3-dioxolane, a suite of NMR experiments is required for a comprehensive analysis.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their connectivity through spin-spin coupling. The spectrum of this compound is expected to show distinct signals for the aromatic, ethyl, and dioxolane protons.

The four protons on the fluorophenoxy ring typically appear as a complex multiplet in the aromatic region (δ 6.9-7.2 ppm) due to proton-proton and proton-fluorine couplings. The ethyl bridge gives rise to two signals: a triplet corresponding to the methylene (B1212753) group adjacent to the dioxolane ring and a triplet for the methylene group attached to the phenoxy oxygen. The dioxolane ring itself is characterized by a triplet for the single proton at the C2 position (the acetal (B89532) proton) and a multiplet for the four protons on the two oxygen-bound methylene groups.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic (4H) 6.90 - 7.20 m -
-O-CH -O- (1H) ~5.05 t ~4.8
-O-CH₂ -CH₂- (2H) ~4.10 t ~6.5
-O-CH₂-CH₂ - (4H) ~3.95 m -

Note: Data is predictive and based on analysis of structurally similar compounds. t=triplet, m=multiplet, dt=doublet of triplets.

Carbon-13 (¹³C) NMR spectroscopy maps the carbon backbone of a molecule. Each unique carbon atom produces a distinct signal, with its chemical shift indicating its electronic environment. The presence of electronegative oxygen and fluorine atoms significantly influences the chemical shifts of nearby carbons, shifting them to lower fields (higher ppm values).

The spectrum is expected to show 11 distinct signals, corresponding to the 11 carbon atoms in the molecule. Key signals include the acetal carbon (-O-CH-O-) of the dioxolane ring at approximately 103 ppm, the two carbons of the dioxolane's ethylenedioxy moiety at around 65 ppm, and the carbons of the fluorophenoxy group. The carbon atom directly bonded to the fluorine will appear as a doublet due to one-bond C-F coupling, with a large coupling constant (¹JCF ≈ 245 Hz), providing definitive evidence for the fluorine's position.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Atom Predicted Chemical Shift (δ, ppm)
C-F (Aromatic) ~155 (d, ¹JCF ≈ 245 Hz)
C-O (Aromatic) ~147
Aromatic CH (4C) 115 - 125
-O-C H-O- ~103
-O-C H₂- (Phenoxy) ~67
-O-C H₂- (Dioxolane, 2C) ~65

Note: Data is predictive and based on established chemical shift ranges. d=doublet.

Fluorine-19 (¹⁹F) NMR is highly specific for analyzing fluorine-containing compounds. nih.gov With 100% natural abundance and a high gyromagnetic ratio, the ¹⁹F nucleus is very sensitive. huji.ac.il A key advantage is its wide chemical shift range, which minimizes the likelihood of signal overlap. thermofisher.comazom.com

For this compound, the ¹⁹F NMR spectrum would display a single resonance, confirming the presence of one fluorine environment. This signal's chemical shift is highly sensitive to the electronic environment on the aromatic ring. nih.gov The multiplicity of this signal, typically a multiplet, arises from coupling to the neighboring ortho- and meta-protons on the phenyl ring, providing further structural confirmation.

While 1D NMR provides foundational data, 2D NMR experiments are crucial for unambiguously connecting the different parts of the molecule. slideshare.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu It would show a clear correlation between the protons of the ethyl bridge (-O-CH₂-CH₂-), as well as between the acetal proton (-O-CH-O-) and its adjacent methylene protons. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon to which it is directly attached. sdsu.edu It is invaluable for assigning the ¹³C signals based on the more easily interpreted ¹H spectrum. youtube.com For instance, the proton signal at ~5.05 ppm would correlate with the carbon signal at ~103 ppm, confirming the C-H bond of the acetal group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. sdsu.edu HMBC is critical for connecting the molecular fragments. A key correlation would be observed between the protons of the phenoxy-side methylene group (-O-CH₂-) and the aromatic carbon attached to the ether oxygen (C-O), definitively linking the ethyl bridge to the fluorophenoxy ring. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, rather than connected through bonds. While less critical for the basic connectivity of this flexible molecule, it can provide insights into preferred conformations.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal initial fragmentation. nih.gov For this compound (Molecular Formula: C₁₁H₁₃FO₃, Molecular Weight: 212.22), ESI in positive ion mode would produce a prominent ion at an m/z of approximately 213.1.

Tandem mass spectrometry (MS/MS) involves selecting this precursor ion and inducing fragmentation through collision-induced dissociation (CID). nih.gov The resulting product ions provide a roadmap of the molecule's structure. The fragmentation pathways are crucial for confirming the connectivity of the phenoxy, ethyl, and dioxolane moieties. rsc.org

A plausible fragmentation pathway could involve the initial cleavage of the dioxolane ring or the ether linkage. For example, a characteristic fragmentation might involve the loss of the dioxolane group, leading to a significant fragment ion.

Table 3: Predicted ESI-MS/MS Fragmentation of [M+H]⁺

Precursor Ion (m/z) Proposed Neutral Loss Fragment Ion (m/z) Proposed Fragment Structure
213.1 C₃H₆O₂ (74.0) 139.1 [F-Ph-O-CH₂-CH₂]⁺
213.1 C₈H₈FO (139.1) 74.0 [CH₂-CH-dioxolane]⁺

Note: Fragmentation data is predictive and based on common fragmentation pathways for ethers and acetals.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, with a molecular formula of C₁₁H₁₃FO₃, HRMS provides an unambiguous confirmation of its chemical formula, distinguishing it from other isomers or compounds with the same nominal mass.

The theoretical exact mass is calculated by summing the masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁹F, and ¹⁶O). This calculated value serves as a benchmark against which the experimentally measured mass is compared. A close correlation between the theoretical and observed mass, typically within a few parts per million (ppm), confirms the elemental composition.

Table 1: Illustrative HRMS Data for this compound

Parameter Value
Molecular Formula C₁₁H₁₃FO₃
Theoretical Exact Mass (Monoisotopic) 212.08487 u
Ion Adduct (Example) [M+H]⁺
Theoretical m/z of Adduct 213.09270
Observed m/z (Hypothetical) 213.09265

| Mass Error (Hypothetical) | -2.3 ppm |

This table is illustrative. The observed m/z and mass error are hypothetical values expected from an HRMS experiment.

LC-MS/MS for Degradation Product Identification

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique used to separate, detect, and identify components in a mixture. In the context of this compound, this method is indispensable for studying its stability and identifying potential degradation products that may form under various stress conditions (e.g., acid, base, oxidation, heat, light).

The process involves first separating the parent compound from its degradants using liquid chromatography. The separated components are then ionized and analyzed by the first mass spectrometer (MS1). Specific ions, such as the protonated molecule [M+H]⁺ of the parent compound or a suspected degradant, are selected and subjected to fragmentation. The resulting fragment ions are analyzed by the second mass spectrometer (MS2), producing a characteristic fragmentation pattern (MS/MS spectrum). By analyzing these patterns, the structures of the degradation products can be pieced together. For instance, cleavage of the ether bond or hydrolysis of the dioxolane ring would result in predictable fragment masses.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing its vibrational modes.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations such as stretching and bending of chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its functional groups.

Raman Spectroscopy: Raman spectroscopy provides complementary information by measuring the inelastic scattering of monochromatic light. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability, making it particularly useful for symmetric nonpolar bonds.

Table 2: Predicted Vibrational Spectroscopy Bands for this compound

Functional Group Bond Type Predicted Wavenumber (cm⁻¹) Technique
Aromatic Ring C-H stretch 3100-3000 IR, Raman
C=C stretch 1600-1450 IR, Raman
Alkyl Chain C-H stretch 2990-2850 IR, Raman
Ether C-O-C stretch (Aryl-Alkyl) 1275-1200 (asymmetric) IR
C-O-C stretch (Alkyl) 1150-1085 (asymmetric) IR
Dioxolane Ring C-O stretch 1150-1050 IR

| Fluorine | C-F stretch | 1400-1000 | IR |

This table contains predicted values based on the known structure of the compound and general spectroscopic correlation tables.

X-ray Crystallography for Absolute Configuration and Conformational Analysis

Furthermore, if the compound is chiral and crystallizes in a non-centrosymmetric space group, anomalous dispersion methods can be used to determine its absolute configuration without ambiguity. This analysis would reveal the exact spatial arrangement of the atoms, confirming the stereochemistry at any chiral centers. The resulting crystallographic data would serve as an absolute structural proof.

Chiral Chromatography (e.g., SFC-MS, HPLC) for Enantiomeric Purity and Resolution Assessment

While this compound itself is not chiral, derivatives or related structures containing a stereocenter would require analysis of their enantiomeric purity. Chiral chromatography is the standard method for separating and quantifying enantiomers.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. The choice of CSP and mobile phase is critical for achieving resolution.

Supercritical Fluid Chromatography (SFC-MS): SFC is another powerful technique for chiral separations, often providing faster analysis and higher efficiency than HPLC. Using supercritical CO₂ as the main mobile phase component, SFC can be coupled with mass spectrometry (MS) for sensitive and selective detection of the separated enantiomers. This assessment is crucial in pharmaceutical contexts where the biological activity and safety of a drug can be enantiomer-dependent.

Reactivity Profiles and Reaction Mechanisms

Dioxolane Ring Reactivity

The 1,3-dioxolane (B20135) ring is a cyclic acetal (B89532), a functional group known for its stability under neutral and basic conditions but susceptibility to cleavage under acidic conditions. organic-chemistry.orgthieme-connect.de This characteristic makes dioxolanes useful as protecting groups for carbonyl compounds and 1,2-diols in organic synthesis. wikipedia.org

The hydrolysis of the 1,3-dioxolane ring in "2-[2-(2-Fluoro-phenoxy)ethyl]-1,3-dioxolane" is a classic example of an acid-catalyzed acetal cleavage. This reaction is typically carried out in the presence of a Brønsted or Lewis acid in an aqueous medium. organic-chemistry.org The generally accepted mechanism proceeds through the following key steps:

Protonation of an oxygen atom: The reaction is initiated by the protonation of one of the oxygen atoms within the dioxolane ring by an acid catalyst (e.g., H₃O⁺). This step increases the electrophilicity of the adjacent carbon atom (C-2).

Formation of an oxocarbenium ion: The protonated dioxolane undergoes ring opening through the cleavage of a carbon-oxygen bond, leading to the formation of a resonance-stabilized oxocarbenium ion intermediate. This step is often the rate-determining step of the hydrolysis process.

Nucleophilic attack by water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion.

Deprotonation and release of the diol: Subsequent deprotonation steps lead to the formation of a hemiacetal intermediate, which is in equilibrium with the open-chain hydroxy aldehyde.

Final product formation: The hemiacetal ultimately hydrolyzes to yield the corresponding aldehyde, in this case, 3-(2-fluorophenoxy)propanal, and ethylene (B1197577) glycol.

Acid-Catalyzed Hydrolysis of this compound

Figure 1: General mechanism for the acid-catalyzed hydrolysis of the dioxolane ring.

The rate of hydrolysis is influenced by several factors, including the acidity of the medium and the structure of the substituents on the dioxolane ring. lookchem.com For 2-aryl-substituted dioxolanes, the electronic nature of the aryl group can affect the stability of the intermediate oxocarbenium ion. rsc.org

Beyond hydrolysis, the dioxolane ring can undergo other ring-opening reactions, often promoted by Lewis acids or under specific reaction conditions. These reactions can lead to a variety of products depending on the reagents and reaction pathways.

One such pathway is the reductive ring opening . In the presence of a Lewis acid and a reducing agent (e.g., a hydride source), the dioxolane ring can be opened to yield a protected alcohol. The mechanism typically involves the coordination of the Lewis acid to one of the oxygen atoms, followed by nucleophilic attack by the hydride at the C-2 position, leading to the cleavage of a C-O bond.

Another possibility is the cationic ring-opening polymerization . Under strongly acidic conditions, 1,3-dioxolane and its derivatives can undergo polymerization to form polyacetals. rsc.orgacs.org The mechanism involves the formation of an oxonium ion at the chain end, which then attacks another monomer unit.

The specific mechanistic pathway for the ring-opening of "this compound" would be influenced by the choice of catalyst and reaction conditions.

The stability of the 1,3-dioxolane ring is a key feature of its chemical profile. A summary of its stability under different conditions is presented in the table below.

ConditionReagentsStability of Dioxolane RingReference
Basic Hydroxides, alkoxides, aminesGenerally stable organic-chemistry.org
Acidic Brønsted and Lewis acidsLabile, undergoes hydrolysis/cleavage thieme-connect.de
Oxidative Mild oxidizing agents (e.g., PCC, PDC)Generally stable organic-chemistry.org
Strong oxidizing agents with Lewis acidsCan be cleaved organic-chemistry.org
Reductive Catalytic hydrogenation, metal hydridesGenerally stable thieme-connect.de

This stability profile makes the dioxolane group a robust protecting group that can withstand a variety of synthetic transformations performed under basic, neutral, or mildly oxidative/reductive conditions.

Reactivity of the 2-Fluoro-phenoxy Moiety

The 2-fluoro-phenoxy group in the molecule introduces the reactivity patterns of an aromatic ether with an electron-withdrawing substituent.

The fluorine atom at the ortho position of the phenoxy ring exerts a significant influence on the ring's electron density and reactivity. This influence is a combination of two opposing electronic effects:

Inductive Effect (-I): Due to its high electronegativity, fluorine is strongly electron-withdrawing through the sigma bond network. This effect deactivates the aromatic ring towards electrophilic attack. minia.edu.eg

Resonance Effect (+R): The lone pairs of electrons on the fluorine atom can be delocalized into the aromatic pi-system, which is an electron-donating effect. This effect is generally weaker for fluorine compared to other halogens. researchgate.net

Electrophilic Aromatic Substitution (EAS):

The 2-fluoro-phenoxy moiety is susceptible to electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. wikipedia.orgmasterorganicchemistry.com The ether group (-O-R) is a strongly activating, ortho, para-directing group due to its +R effect. The ortho-fluoro substituent, while deactivating, is also an ortho, para-director. libretexts.org The positions for electrophilic attack will be determined by the combined directing effects of these two substituents. The most likely positions for substitution would be para to the ether linkage (position 4) and ortho to the ether linkage and meta to the fluorine (position 6). Steric hindrance from the ethyl-dioxolane chain might influence the accessibility of the position ortho to the ether group.

Nucleophilic Aromatic Substitution (SNAr):

Aromatic rings bearing electron-withdrawing groups are susceptible to nucleophilic aromatic substitution. wikipedia.org The fluorine atom, being a halogen, can act as a leaving group in SNAr reactions, especially when the aromatic ring is further activated by other strongly electron-withdrawing groups (e.g., a nitro group) in the ortho or para position. chemistrysteps.com In "this compound," the presence of only the ether group, which is electron-donating by resonance, makes the ring less susceptible to SNAr at the fluorine-bearing carbon under typical conditions. However, under harsh conditions with strong nucleophiles, substitution might be possible.

The table below summarizes the expected reactivity of the 2-fluoro-phenoxy moiety.

Reaction TypeReagentsExpected Reactivity
Electrophilic Aromatic Substitution Electrophiles (e.g., NO₂⁺, Br⁺, SO₃)Substitution occurs, directed by the ether and fluoro groups.
Nucleophilic Aromatic Substitution Nucleophiles (e.g., OH⁻, RO⁻, NH₃)Generally unreactive unless strongly activated by other electron-withdrawing groups.

Participation in Cross-Coupling Reactions (e.g., Suzuki Coupling on related systems)

While this compound itself is not primed for direct cross-coupling due to the strong C-F bond, its halogenated derivatives, particularly bromo-substituted analogues, are excellent candidates for palladium-catalyzed reactions like the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis for its ability to form carbon-carbon bonds. yonedalabs.com The generally accepted mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with an organoboron species and subsequent reductive elimination to yield the coupled product. yonedalabs.commdpi.com

For a related system, such as 2-[2-(4-Bromo-2-fluoro-phenoxy)ethyl]-1,3-dioxolane, a Suzuki-Miyaura reaction with an arylboronic acid would proceed to form a biaryl structure. The reaction conditions are critical and typically involve a palladium catalyst, a phosphine (B1218219) ligand, a base, and a suitable solvent system. The choice of these components can significantly influence reaction yield and efficiency. mdpi.comresearchgate.net Electron-rich boronic acids have been shown to produce good yields in couplings with similar bromo-phenyl structures. mdpi.com

Although the C-F bond is notoriously strong and less reactive than other C-X bonds, advancements in catalysis have enabled the activation of aryl fluorides, particularly those activated by electron-withdrawing groups. nih.govrsc.org Palladium-catalyzed cross-coupling of electron-deficient aryl fluorides has been reported, involving C-F bond activation as a key mechanistic step. rsc.orgnih.gov This suggests that under specific, highly optimized conditions, even the fluoro-substituent on the parent compound or its derivatives could potentially participate in cross-coupling, though this remains a more challenging transformation. nih.gov

Reactant (Aryl Halide)Boronic Acid/EsterCatalyst System (mol%)BaseSolventTemp (°C)Yield (%)Reference
5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidsPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O70-80Good mdpi.com
ortho-bromoanilinesAryl/Alkyl boronic estersPd₂(dba)₃ (2.5) / SPhos (10)K₃PO₄1,4-Dioxane/H₂O80Variable rsc.org
Aryl/Heteroaryl ChloridesPotassium HeteroaryltrifluoroboratesPd(OAc)₂ (3) / RuPhos (6)Cs₂CO₃t-BuOH/H₂O100Good-Excellent nih.gov
Table 1. Illustrative Conditions for Suzuki-Miyaura Coupling on Related Aryl Halide Systems.

Reactivity of the Ethyl Linker

The ethyl linker connecting the 2-fluorophenoxy and 1,3-dioxolane moieties is composed of a stable ether bond and a C-C single bond. This part of the molecule is generally unreactive under standard conditions. However, it provides a scaffold that can be modified, often through synthetic strategies that build the molecule from functionalized precursors.

Opportunities for Functionalization and Derivatization

Direct functionalization of the saturated ethyl linker is challenging. However, its structure can be strategically modified by starting with different building blocks during synthesis. The properties and reactivity of molecules can be significantly influenced by the structure and functionalization of such linker regions. osti.govnih.govdigitellinc.comrsc.org

For instance, introducing a hydroxyl or an amine group on the ethyl linker would create a handle for further derivatization, such as esterification, amidation, or the attachment of other molecular fragments. Synthesizing such derivatives would typically involve starting with a functionalized three-carbon chain, which is then used to form the ether linkage with 2-fluorophenol (B130384) and subsequent acetal formation.

Another approach involves reactions that can cleave the ether bond, although this often requires harsh conditions. Strong acids like HBr or HI can cleave aryl alkyl ethers, typically yielding a phenol (B47542) and an alkyl halide. pearson.comlibretexts.org In the case of this compound, this would likely produce 2-fluorophenol and a 2-(2-haloethyl)-1,3-dioxolane intermediate, which could then be used for further nucleophilic substitution reactions. More recent methods have explored photoredox catalysis for the chemoselective cleavage of phenolic ethers under milder, pH-neutral conditions. chemrxiv.org

Transformation TypePotential Reagent(s)Functional Group IntroducedNotes
Ether CleavageHBr or HI (strong acid)-OH (phenol) and -Br/-I (alkyl halide)Harsh conditions; SN2 attack on the less hindered ethyl carbon. libretexts.org
Photocatalytic Ether CleavageVisible light, photoredox catalyst-OH (phenol)Milder, chemoselective alternative for deprotection. chemrxiv.org
Derivatization (via modified synthesis)Start with functionalized precursors (e.g., 3-amino-1,2-propanediol)-NH₂, -OH, etc. on the linkerAllows for attachment of diverse chemical entities. rsc.org
Table 2. Potential Strategies for Functionalization and Derivatization.

Oxidative and Reductive Transformations

The response of this compound to oxidizing and reducing agents is dictated by the resilience of its functional groups.

1,3-Dioxolane Ring : This cyclic acetal is generally stable under basic, reductive, and mild oxidative conditions. thieme-connect.de Strong oxidizing agents, particularly in the presence of Lewis acids, can potentially cleave the ring to form ester derivatives. organic-chemistry.org For example, oxidation of some 1,3-dioxolanes with molecular oxygen in the presence of N-hydroxyphthalimide (NHPI) and a cobalt catalyst has been shown to yield esters. organic-chemistry.org A patent describes the selective oxidation of a 4-hydroxymethyl-1,3-dioxolane to a carboxylic acid using a platinum metal catalyst at an alkaline pH. google.com

Phenoxy-ethyl Moiety : The aryl ether linkage is robust and resistant to most common oxidizing and reducing agents. Cleavage typically requires reductive methods using strong acids or specialized reagents. organic-chemistry.org The aromatic ring itself is also generally stable, although under powerful oxidative conditions (e.g., with permanganate (B83412) or dichromate), degradation of the ring can occur. The fluorine substituent increases the oxidative stability of the benzene (B151609) ring.

Reductive Transformations : Catalytic hydrogenation would likely leave the molecule intact unless very harsh conditions are employed that could potentially lead to defluorination or ether cleavage. Standard hydride reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) are not expected to react with any part of the molecule.

Mechanistic Investigations of Complex Transformations

While specific mechanistic studies on this compound are not widely documented, the behavior of its core structures in complex reactions provides insight into potential pathways.

The most mechanistically significant reaction involving the 1,3-dioxolane ring is its acid-catalyzed hydrolysis. nih.gov This process is a fundamental deprotection strategy in organic synthesis. wikipedia.org The mechanism begins with the protonation of one of the oxygen atoms in the dioxolane ring, followed by ring-opening to form a resonance-stabilized oxocarbenium ion. Nucleophilic attack by water on this intermediate, followed by deprotonation and release of ethylene glycol, yields the parent aldehyde (3-(2-fluorophenoxy)propanal in this case). The rate and mechanism can be subject to general acid catalysis. nih.gov

The ether linkage can also participate in complex transformations. Mechanistic studies on the oxidation of ethers, such as diethyl ether, show that the reaction often proceeds via a free-radical autoxidation mechanism, initiated at the α-carbon. researchgate.netaiche.org In the presence of air and light, hydroperoxides can form, which are often unstable. researchgate.net For this compound, radical abstraction could potentially occur at the carbon atoms of the ethyl linker, initiating a cascade of oxidative degradation, although the stability of the aryl ether makes this less probable than with simple alkyl ethers.

Finally, rearrangements are conceivable under certain conditions. For example, acid-catalyzed hydrolysis of the dioxolane could be followed by intramolecular reactions of the resulting aldehyde, should other reactive functional groups be present in a derivative of the parent molecule.

Based on the comprehensive search for scientific literature, it has been determined that there is no publicly available research data specifically detailing the computational and theoretical modeling of the chemical compound “this compound” as required by the provided outline.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested detailed outline. The creation of such an article would require access to primary research data that has not been published or is otherwise inaccessible through the conducted searches.

Computational Chemistry and Theoretical Modeling

Quantitative Structure-Activity Relationship (QSAR) for Reactivity Predictions

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its reactivity or biological activity. nih.govnih.gov For "2-[2-(2-Fluoro-phenoxy)ethyl]-1,3-dioxolane," QSAR can be employed to predict its reactivity in various chemical transformations, such as hydrolysis of the dioxolane ring or nucleophilic substitution on the aromatic ring. The development of a QSAR model for this compound would involve the calculation of a set of molecular descriptors that numerically represent its structural and electronic features.

These descriptors can be categorized into several classes:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Geometrical descriptors: These relate to the three-dimensional structure of the molecule.

Electronic descriptors: These quantify the electronic properties, such as charge distribution and orbital energies.

Physicochemical descriptors: These include properties like logP (lipophilicity) and molar refractivity. mdpi.com

Once a diverse set of descriptors is calculated for a series of related compounds with experimentally determined reactivities, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build the QSAR model. nih.gov The predictive power of the resulting model is then validated using internal and external validation techniques. nih.govnih.gov

For "this compound," a hypothetical QSAR study might aim to predict its rate of a specific reaction. A dataset of analogous compounds would be used to develop a model. The table below illustrates a hypothetical set of descriptors and predicted reactivity for such a study.

Table 1: Hypothetical QSAR Data for Reactivity Prediction of "this compound" Analogs
CompoundMolecular DescriptorDescriptor TypeDescriptor ValuePredicted Reactivity (log k)
Analog 1HOMO EnergyElectronic-0.25 eV-3.5
Analog 2LUMO EnergyElectronic0.05 eV-2.8
Analog 3Molecular VolumeSteric250 ų-4.1
Analog 4Dipole MomentElectronic2.1 D-3.1
Analog 5Heat of FormationThermodynamic-150 kcal/mol-3.9

Theoretical Studies on Solvation Effects and Intermolecular Interactions

The chemical behavior of "this compound" in a condensed phase is significantly influenced by its interactions with the surrounding solvent molecules and with other molecules of the same or different kind. nih.govfrontiersin.org Theoretical and computational methods provide a powerful means to investigate these effects at a molecular level.

Solvation Effects:

Solvation models are used to understand how the solvent affects the conformational stability, reactivity, and spectroscopic properties of a solute. nih.gov These models can be broadly classified into explicit and implicit solvent models.

Explicit solvent models: In this approach, individual solvent molecules are included in the calculation, providing a detailed picture of the solute-solvent interactions. This method is computationally expensive but can capture specific interactions like hydrogen bonding. nih.gov

Implicit solvent models: Here, the solvent is treated as a continuous medium with a specific dielectric constant. This approach is computationally less demanding and is effective in describing the bulk electrostatic effects of the solvent.

For "this compound," theoretical studies could be performed to determine its preferred conformation in different solvents and to calculate the solvation free energy, which is a measure of its solubility. The following table provides hypothetical data on the interaction energy of the compound with various solvents.

Table 2: Hypothetical Interaction Energies of "this compound" with Different Solvents
SolventDielectric ConstantSolvent TypeInteraction Energy (kcal/mol)
Water78.4Polar Protic-8.5
Methanol32.7Polar Protic-7.2
Acetonitrile37.5Polar Aprotic-5.8
Chloroform4.8Nonpolar-3.1
Hexane1.9Nonpolar-1.5

Intermolecular Interactions:

The study of intermolecular interactions is crucial for understanding the solid-state properties of "this compound," such as its crystal packing and melting point. mdpi.com Computational methods like quantum mechanics calculations can be used to analyze the nature and strength of these interactions, which can include hydrogen bonds, van der Waals forces, and π-π stacking interactions. mdpi.comresearchgate.net

Techniques such as Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis can be employed to characterize and quantify these weak interactions. dntb.gov.ua For instance, the presence of the fluorine atom and the phenoxy and dioxolane rings in "this compound" suggests the possibility of various non-covalent interactions that dictate its supramolecular assembly. A hypothetical analysis of intermolecular interactions is presented in the table below.

Table 3: Hypothetical Analysis of Intermolecular Interactions in a Dimer of "this compound"
Interaction TypeInteracting Atoms/GroupsDistance (Å)Energy (kcal/mol)
Hydrogen BondC-H···O2.5-1.8
van der WaalsF···H2.8-0.9
π-π StackingPhenoxy ring - Phenoxy ring3.5-2.5
Hydrogen BondC-H···F2.6-1.2

Applications in Advanced Organic Synthesis

Versatile Building Block for Complex Molecule Construction

In organic synthesis, "building blocks" are molecular units that serve as precursors for the assembly of more complex structures. fluorochem.co.uk 2-[2-(2-Fluoro-phenoxy)ethyl]-1,3-dioxolane functions as a bifunctional building block. One end of the molecule features a protected aldehyde (the dioxolane group), while the other end contains a 2-fluorophenoxy moiety. This dual functionality allows for sequential and controlled chemical transformations, making it a versatile component in multi-step syntheses.

The 2-fluorophenyl group is a common feature in pharmacologically active compounds and advanced materials, valued for the unique electronic properties and metabolic stability that the fluorine atom imparts. The dioxolane group serves as a latent aldehyde, which can be unveiled under specific conditions to participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.

Heterocyclic compounds are foundational to medicinal chemistry and materials science. The primary role of this compound in this context is as a precursor to a functionalized aldehyde. Acid-catalyzed hydrolysis of the dioxolane ring unmasks the aldehyde, 3-(2-fluorophenoxy)propanal. This aldehyde is a key intermediate for constructing a variety of heterocyclic systems through condensation and cyclization reactions.

For instance, the aldehyde can react with amines, hydrazines, or hydroxylamines to form imines, hydrazones, or oximes, which can then undergo intramolecular cyclization or react with other components to yield complex heterocyles. The resulting heterocyclic structure would be appended with the 2-(2-fluorophenoxy)ethyl side chain, a substituent that can enhance biological activity or modify the physical properties of the final compound.

Reactant TypeIntermediatePotential Heterocyclic System
Ammonia/Primary Amines + β-dicarbonylIminePyridine, Quinoline
Hydrazine/Substituted HydrazinesHydrazonePyrazole, Pyridazine
Amidines/GuanidinesN/A (Direct Condensation)Pyrimidine
o-PhenylenediamineImineBenzodiazepine

Modular synthesis involves the assembly of complex molecules from discrete, interchangeable modules or building blocks. rsc.orgnih.gov this compound is well-suited for such strategies. It represents a module that contains a protected aldehyde and a fluorinated aromatic ring. This allows chemists to incorporate the 3-(2-fluorophenoxy)propyl fragment into a larger molecule in a planned sequence. For example, another module containing a nucleophilic group could be reacted with the aldehyde (after deprotection), while the fluorophenyl ring could be reserved for a subsequent cross-coupling reaction, demonstrating a modular and convergent synthetic approach.

Molecular Scaffolds in Target-Oriented Synthesis

In target-oriented synthesis, a molecular scaffold serves as the core structure upon which other functional groups are elaborated to build a final target molecule, often one with specific biological activity. The 2-(2-fluorophenoxy)ethyl unit of the title compound can function as a rigid and lipophilic scaffold. After deprotection and transformation of the dioxolane, the fluorophenoxy portion remains as a constant structural element. This is particularly relevant in medicinal chemistry, where this scaffold can be used to orient other pharmacophoric groups in a specific spatial arrangement to optimize interaction with a biological target like an enzyme or receptor.

Chiral Auxiliaries and Ligands in Asymmetric Catalysis

Asymmetric catalysis is a critical field for producing enantiomerically pure compounds, particularly for the pharmaceutical industry. A chiral auxiliary is a temporary chiral group that directs the stereochemical outcome of a reaction. wikipedia.orgresearchgate.net

The compound this compound, in its standard form, is achiral. However, it could be readily adapted for use in asymmetric synthesis. If the 1,3-dioxolane (B20135) ring is formed from a chiral diol (e.g., (2R,3R)-butane-2,3-diol), the resulting chiral acetal (B89532) could function as a chiral auxiliary. Deprotection would then release the synthesized chiral product and recover the chiral diol.

Similarly, the fluorophenoxy ring could be further functionalized with coordinating groups (e.g., phosphines, amines) to create a chiral ligand for transition metal catalysis. The introduction of chirality could be achieved by using enantiomerically pure starting materials or through chiral resolution. While there are no widespread reports of this specific molecule being used as such, its structure provides a template for the design of new chiral ligands and auxiliaries.

Functional Group Protection Strategies

One of the most direct and important applications of the 1,3-dioxolane moiety is as a protecting group for aldehydes and ketones. wikipedia.org In this compound, the dioxolane protects the aldehyde functional group of 3-(2-fluorophenoxy)propanal. This protection is necessary when performing chemical reactions on other parts of a molecule that would otherwise be incompatible with a reactive aldehyde.

The 1,3-dioxolane group is a cyclic acetal, which exhibits excellent stability under a wide range of conditions, making it a robust and reliable protecting group. Its widespread use is due to its ease of installation and removal under specific, controlled conditions.

Condition TypeStabilityDeprotection Method
Basic Conditions (e.g., NaOH, LDA)StableN/A
Nucleophilic Reagents (e.g., Grignard, Organolithiums)StableN/A
Reducing Agents (e.g., NaBH₄, LiAlH₄)StableN/A
Oxidizing Agents (most)StableN/A
Aqueous Acidic Conditions (e.g., HCl, H₂SO₄)LabileHydrolysis with dilute acid
Lewis Acids (e.g., BF₃·OEt₂)LabileTreatment with Lewis acid in a wet solvent

This stability profile allows for selective reactions to be carried out elsewhere in the molecule—for example, on the fluorophenyl ring—without affecting the protected aldehyde. Once the desired transformations are complete, the aldehyde can be regenerated cleanly by acid-catalyzed hydrolysis. organic-chemistry.orgoup.com

Contribution to Polymer Chemistry and Advanced Materials

Fluorinated polymers are known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. The 2-fluorophenoxy group in this compound makes it a potential monomer or monomer precursor for the synthesis of advanced polymers and materials. mdpi.com

To be used in polymer chemistry, the molecule would typically be further functionalized to introduce a polymerizable group. For example, a hydroxyl, amino, or vinyl group could be added to the fluorophenyl ring. Polymerization of such a monomer would lead to a polymer with pendant 2-(2-dioxolan-2-yl)ethyl-2-fluorophenoxy side chains. Subsequent hydrolysis of the dioxolane groups along the polymer backbone would yield a polymer with reactive aldehyde functionalities, creating a functional material that could be used for surface modification, cross-linking, or as a reactive membrane.

Environmental Fate and Degradation Studies

Investigation of Oxidative Degradation Pathways

Oxidative degradation is a critical pathway for the breakdown of organic molecules in the environment, often mediated by highly reactive species such as hydroxyl radicals (•OH). These radicals can be generated through various processes, including advanced oxidation processes (AOPs) like the Fenton reaction (a mix of hydrogen peroxide and an iron catalyst) nih.govresearchgate.net. For 2-[2-(2-Fluoro-phenoxy)ethyl]-1,3-dioxolane, oxidative attack can occur at several sites on the molecule.

The 2-fluorophenoxy group is susceptible to attack by hydroxyl radicals. Studies on similar aromatic compounds, such as chlorophenoxy herbicides, show that this can lead to hydroxylation of the aromatic ring, where a hydroxyl group is added to the benzene (B151609) ring nih.gov. This initial step can be followed by further oxidation, potentially leading to the cleavage of the aromatic ring. The presence of the fluorine atom may influence the position of the hydroxyl radical attack and the subsequent reaction rates.

Another primary site for oxidative attack is the ether linkage (-O-). Research on the oxidative degradation of polyphenyl ethers and polyethers has shown that the carbon atoms adjacent to the ether oxygen are vulnerable to radical attack acs.orgresearchgate.net. This can initiate a cascade of reactions resulting in the cleavage of the C-O-C bond. This process would break the molecule into a 2-fluorophenol (B130384) moiety and a fragment derived from the ethyl-1,3-dioxolane side chain.

The dioxolane ring itself, while generally stable, could also undergo oxidation, though this is typically a less favored pathway compared to the attack on the aromatic ring and ether linkage under environmental conditions.

The potential transformation products from these oxidative pathways are summarized in the table below.

Table 1: Potential Oxidative Degradation Products
Parent CompoundPotential Transformation ProductProposed Mechanism
This compoundHydroxylated derivatives of this compoundHydroxyl radical addition to the aromatic ring
2-FluorophenolCleavage of the ether linkage
2-(1,3-dioxolan-2-yl)ethanolCleavage of the ether linkage
Ring-opened products (e.g., dicarboxylic acids)Advanced oxidation of the aromatic ring

Analysis of Hydrolytic Stability and Transformation Products

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The stability of this compound towards hydrolysis is primarily determined by its two key functional groups: the ether linkage and the 1,3-dioxolane (B20135) ring.

The phenoxy ether bond is generally very stable and resistant to hydrolysis under typical environmental pH and temperature conditions nih.gov. Therefore, cleavage of this bond through hydrolysis is considered an unlikely degradation pathway.

In contrast, the 1,3-dioxolane ring is a cyclic acetal (B89532). Acetal groups are known to be stable under neutral and basic conditions but are susceptible to hydrolysis under acidic conditions organic-chemistry.orgsciencemadness.org. The rate of this acid-catalyzed hydrolysis increases with lower pH nih.gov. In an acidic aqueous environment, the dioxolane ring can undergo protonation, followed by ring-opening to yield a stabilized carbocation intermediate. Subsequent reaction with water leads to the formation of ethylene (B1197577) glycol and an aldehyde, in this case, 3-(2-fluorophenoxy)propanal. This process is the primary hydrolytic degradation pathway for compounds containing a 1,3-dioxolane moiety thieme-connect.dersc.org.

The potential products resulting from the hydrolytic degradation are presented in the table below.

Table 2: Potential Hydrolytic Transformation Products
Parent CompoundPotential Transformation ProductProposed Mechanism
This compound3-(2-Fluorophenoxy)propanalAcid-catalyzed hydrolysis of the dioxolane ring
Ethylene glycolAcid-catalyzed hydrolysis of the dioxolane ring

Photochemical Degradation Mechanisms

Photochemical degradation, or photolysis, involves the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. This process can occur through two main mechanisms: direct and indirect photolysis nih.gov.

Direct photolysis occurs when the molecule itself absorbs light energy, promoting it to an excited state which can then lead to bond cleavage. The 2-fluorophenoxy group in the molecule contains an aromatic system capable of absorbing UV radiation nih.gov. This absorption of energy can lead to the homolytic cleavage (homolysis) of the ether bond, which is often the weakest bond in such molecules. This would generate a 2-fluorophenoxy radical and an ethyl-1,3-dioxolane radical, which would then undergo further reactions with other molecules in the environment.

Indirect photolysis involves other substances present in the environment, known as photosensitizers (e.g., humic acids in natural waters), which absorb light and transfer the energy to the target molecule or generate reactive oxygen species (ROS), such as hydroxyl radicals nih.gov. These photochemically generated ROS can then attack the this compound molecule in a manner similar to the oxidative pathways described in section 7.1, leading to hydroxylation of the aromatic ring and cleavage of the ether bond. Studies on phenoxy acids have demonstrated that both direct and indirect photodegradation are significant environmental transformation processes nih.gov.

The potential products from photochemical degradation are outlined in the table below.

Table 3: Potential Photochemical Degradation Products
Parent CompoundPotential Transformation ProductProposed Mechanism
This compound2-FluorophenolDirect or indirect photolytic cleavage of the ether bond
2-(1,3-dioxolan-2-yl)ethanolResulting from the ethyl-1,3-dioxolane radical after ether bond cleavage
Hydroxylated derivativesIndirect photolysis via reaction with photochemically generated hydroxyl radicals

Future Research Directions and Emerging Opportunities

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of aryl ethers and dioxolanes often involves methodologies that are being re-evaluated in the context of green chemistry. Future research will likely focus on developing more sustainable and efficient pathways to 2-[2-(2-Fluoro-phenoxy)ethyl]-1,3-dioxolane.

Current synthetic approaches to similar ethers often rely on the Williamson ether synthesis, which can be adapted for greener methodologies by using surfactant-assisted reactions in aqueous media. researchgate.net The development of catalytic versions of the Williamson synthesis at high temperatures could also offer a more atom-economical approach. acs.org For the dioxolane moiety, which is typically formed from a carbonyl compound and a diol, research into bio-based catalytic methods presents a sustainable alternative. d-nb.inforesearchgate.net

Future sustainable synthetic strategies could include:

Microwave-assisted and Sonochemical Reactions: These methods are energy-efficient and can significantly reduce reaction times and the use of hazardous solvents. alfa-chemistry.com

Catalytic Processes: The use of heterogeneous catalysts can simplify product purification and catalyst recycling, contributing to a more sustainable process. alfa-chemistry.com

Solvent-Free Reactions: The development of solvent-free reaction conditions, potentially using one of the reactants as the solvent, would be a significant advancement in the green synthesis of this compound. google.com

Flow Chemistry: Continuous flow processes can offer better control over reaction parameters, leading to higher yields and purity, and can be more easily scaled up in a safe and efficient manner.

Table 1: Comparison of Potential Synthetic Methodologies
MethodologyPotential AdvantagesResearch Focus
Green Williamson Ether SynthesisUse of aqueous media, reduced wasteDevelopment of effective surfactant systems
Catalytic High-Temperature SynthesisAtom economy, use of weaker alkylating agentsCatalyst design and optimization
Bio-catalysis for Dioxolane FormationUse of renewable resources, mild reaction conditionsEnzyme screening and engineering
Microwave/Ultrasound-Assisted SynthesisReduced reaction times, energy efficiencyOptimization of reaction conditions
Flow ChemistryImproved control, scalability, and safetyReactor design and process optimization

Exploration of Unconventional Reactivity Patterns and New Derivatizations

The unique electronic properties of the fluoro-phenoxy group and the stability of the dioxolane ring offer intriguing possibilities for exploring unconventional reactivity and creating novel derivatives. The fluorine atom, with its high electronegativity, can influence the reactivity of the aromatic ring in ways that differ from other halogens. acs.orgresearchgate.netrsc.org

Future research in this area could focus on:

Fluorine-Directed Aromatic Functionalization: Investigating electrophilic aromatic substitution reactions on the fluorinated ring could lead to new derivatives with altered electronic and biological properties. The fluorine atom's ability to stabilize positive charges at the para position can lead to high regioselectivity. researchgate.net

Modification of the Dioxolane Ring: While generally stable, the dioxolane ring can be cleaved under specific acidic conditions. organic-chemistry.orgscribd.com Exploring controlled ring-opening reactions could provide access to a new class of compounds with different functionalities.

Late-Stage Functionalization: Developing methods for the late-stage functionalization of the this compound scaffold would be highly valuable for creating libraries of related compounds for screening purposes.

Integration with Machine Learning and Artificial Intelligence for Predictive Synthesis and Design

Emerging opportunities include:

Predictive Synthesis: ML models can be trained on large datasets of chemical reactions to predict the most likely products, yields, and optimal reaction conditions for the synthesis of new derivatives. mit.edusemanticscholar.orgacs.orgacs.org This can reduce the number of trial-and-error experiments required.

De Novo Molecular Design: Generative AI models can be used to design novel molecules based on the this compound scaffold with specific predicted properties, such as enhanced biological activity or improved physicochemical characteristics. intofuture.orgacs.org

Scaffold Hopping and Diversification: AI tools can facilitate scaffold diversification, leading to the design of new molecular cores with potentially improved properties while maintaining key binding interactions. acs.orgtandfonline.com

Table 2: Applications of AI in the Study of this compound
AI ApplicationPotential ImpactKey Technologies
Reaction Outcome PredictionAccelerated synthesis of derivativesNeural networks, graph-based models
Novel Molecule GenerationDiscovery of new compounds with desired propertiesGenerative Adversarial Networks (GANs), Variational Autoencoders (VAEs)
Scaffold DiversificationIdentification of novel and patentable chemical entitiesDeep learning models

Advanced Characterization Techniques for In-Situ Monitoring of Reactions

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through real-time measurements of critical quality and performance attributes. longdom.orgglobalresearchonline.netnews-medical.netmt.cominnopharmaeducation.com Applying PAT to the synthesis of this compound can lead to a deeper understanding of the reaction kinetics and mechanisms.

Future research could involve the use of:

In-situ Spectroscopy: Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy can be used for real-time monitoring of the concentrations of reactants, intermediates, and products. rsc.orgspectroscopyonline.commt.combohrium.comresearchgate.net This data can be used to optimize reaction conditions and ensure process robustness.

Chemometrics: The large datasets generated by in-situ monitoring can be analyzed using chemometric methods to build predictive models for reaction performance and product quality.

Design of Next-Generation Molecular Probes and Chemical Tools for Research Applications

The this compound structure can be considered a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. nih.govresearchgate.netoup.com This makes it an attractive starting point for the design of new molecular probes and chemical tools.

Opportunities in this area include:

Fluorescent Probes: By attaching a fluorophore to the scaffold, it may be possible to create fluorescent probes for imaging and sensing applications in biological systems. nih.govrsc.orgnih.govacs.orgmdpi.com The design would involve a fluorophore, a linker, and a recognition motif, with the core scaffold potentially serving as the recognition element.

Chemical Tools for Target Identification: Derivatives of this compound could be synthesized and screened for biological activity. Active compounds could then be developed into chemical tools to help identify and validate new drug targets.

Q & A

Q. What theoretical frameworks guide mechanistic studies of fluorine’s role in modulating reactivity?

  • Methodological Answer :
  • Hammett Parameters : Correlate σₚ values of substituents with reaction rates to quantify electronic effects.
  • Frontier Molecular Orbital Theory : Map fluorine’s impact on charge distribution in transition states .

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